molecular formula C7H6FNO5S B13251906 4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B13251906
M. Wt: 235.19 g/mol
InChI Key: JDMUCRUMLXGKCK-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6FNO5S. It is a derivative of benzene, characterized by the presence of methoxy, nitro, and sulfonyl fluoride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

A common synthetic route involves the nitration of 4-methoxybenzene followed by sulfonylation using sulfonyl chloride and subsequent fluorination to introduce the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents like amines or thiols under basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.

    Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.

    Reduction: 4-Methoxy-2-aminobenzene-1-sulfonyl fluoride.

Scientific Research Applications

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive, allowing the compound to act as an electrophile in substitution reactions. The nitro group can undergo reduction, leading to the formation of amine derivatives, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C7H6FNO5S

Molecular Weight

235.19 g/mol

IUPAC Name

4-methoxy-2-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H6FNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3

InChI Key

JDMUCRUMLXGKCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

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